Home > Products > Screening Compounds P95808 > gastric inhibitory polypeptide (1-39)
gastric inhibitory polypeptide (1-39) - 103842-36-0

gastric inhibitory polypeptide (1-39)

Catalog Number: EVT-1508337
CAS Number: 103842-36-0
Molecular Formula: C48H87N5O36
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

Gastric inhibitory polypeptide is synthesized as a precursor known as pre-pro-gastric inhibitory polypeptide, which undergoes post-translational modifications. The synthesis occurs within K cells and involves several steps:

  1. Transcription: The GIP gene is transcribed into mRNA.
  2. Translation: The mRNA is translated into the precursor protein.
  3. Proteolytic Processing: The precursor undergoes cleavage by prohormone convertases to yield active gastric inhibitory polypeptide (1-42) and its shorter forms .

The predominant forms in circulation are gastric inhibitory polypeptide (1-42) and gastric inhibitory polypeptide (3-42), with the latter being a degraded form resulting from the action of dipeptidyl peptidase IV .

Molecular Structure Analysis

Structure and Data

Gastric inhibitory polypeptide (1-39) consists of 39 amino acids, with its sequence contributing to its biological activity. The molecular weight of this peptide variant is approximately 4,500 Daltons . The structural integrity of gastric inhibitory polypeptide is critical for its function; both the N-terminal and central regions are essential for receptor binding and subsequent biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

Gastric inhibitory polypeptide primarily engages in receptor-mediated reactions upon secretion into the bloodstream. It binds to specific receptors located on pancreatic beta cells, initiating a cascade of intracellular signaling pathways that lead to insulin secretion.

  1. Receptor Binding: Gastric inhibitory polypeptide binds to the gastric inhibitory polypeptide receptor, a G protein-coupled receptor.
  2. Signal Transduction: This interaction activates adenylate cyclase, increasing cyclic adenosine monophosphate levels, which further stimulates protein kinase A activation.
  3. Insulin Secretion: Ultimately, these signaling pathways culminate in enhanced insulin release from pancreatic beta cells .
Mechanism of Action

Process and Data

The mechanism of action of gastric inhibitory polypeptide involves several key steps:

  1. Nutrient Sensing: K cells detect nutrients such as glucose and fatty acids through specialized transporters.
  2. Secretion Triggering: In response to nutrient stimulation, gastric inhibitory polypeptide is secreted into circulation.
  3. Receptor Activation: Upon reaching pancreatic beta cells, gastric inhibitory polypeptide binds to its receptor, activating intracellular signaling pathways.
  4. Insulin Release: This leads to increased intracellular calcium levels and promotes exocytosis of insulin granules .

The half-life of gastric inhibitory polypeptide in circulation is relatively short, approximately 5 to 7 minutes, due to rapid degradation by dipeptidyl peptidase IV .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: Approximately 4,500 Daltons for gastric inhibitory polypeptide (1-39).
  • Amino Acid Composition: Composed of 39 amino acids.
  • Solubility: Generally soluble in aqueous solutions due to its peptide nature.

Relevant Data or Analyses

Gastric inhibitory polypeptide exhibits significant biological activity related to glucose metabolism and insulin secretion. Its structural features are critical for maintaining its functional properties as an incretin hormone .

Applications

Scientific Uses

Gastric inhibitory polypeptide has several important applications in scientific research:

  1. Diabetes Research: Understanding its role in insulin secretion can provide insights into therapeutic strategies for diabetes management.
  2. Obesity Studies: Investigating how gastric inhibitory polypeptide influences lipid metabolism can help address obesity-related complications .
  3. Pharmaceutical Development: Gastric inhibitory polypeptide analogs are being explored for their potential use in treating metabolic disorders through modulation of insulin secretion .
Introduction to Gastric Inhibitory Polypeptide (1-39)

Historical Context and Discovery of GIP (1-39)

The identification of GIP(1-39) emerged from pioneering work on gastrointestinal endocrinology in the late 20th century. Initial purification efforts by Brown and colleagues (1971) isolated a 42-amino acid peptide from porcine intestine based on its ability to inhibit gastric acid secretion, designating it "gastric inhibitory polypeptide" (GIP(1-42)) [1]. During subsequent biochemical characterization in the 1980s–1990s, researchers identified truncated forms of GIP, including GIP(1-39), in tissue extracts and circulation through chromatographic techniques [8]. These discoveries coincided with the paradigm shift recognizing GIP's primary physiological role as an incretin hormone rather than an enterogastrone. The natural occurrence of GIP(1-39) was subsequently confirmed in both human and murine intestinal and pancreatic tissues, establishing its status as an endogenous peptide product of proGIP processing [8] [10].

Structural Characterization and Sequence Analysis

GIP(1-39) is a linear polypeptide with the amino acid sequence: Tyr¹-Ala²-Glu³-Gly⁴-Thr⁵-Phe⁶-Ile⁷-Ser⁸-Asp⁹-Tyr¹⁰-Ser¹¹-Ile¹²-Ala¹³-Met¹⁴-Asp¹⁵-Lys¹⁶-Ile¹⁷-Arg¹⁸-Gln¹⁹-Gln²⁰-Asp²¹-Phe²²-Val²³-Asn²⁴-Trp²⁵-Leu²⁶-Leu²⁷-Ala²⁸-Gln²⁹-Lys³⁰-Gly³¹-Lys³²-Lys³³-Ser³⁴-Asp³⁵-Trp³⁶-Lys³⁷-His³⁸-Asn³⁹ [7] [10]. Key structural features include:

  • N-terminal domain (1–15): Contains the DPP-4 cleavage site (Tyr¹-Ala²) and residues critical for receptor activation.
  • Central α-helix (7–26): Stabilizes receptor interaction through hydrophobic residues.
  • Truncated C-terminus: Lacks the tripeptide sequence (Lys⁴⁰-Arg⁴¹-Gln⁴²) present in GIP(1-42).

Table 1: Sequence Analysis of GIP(1-39)

RegionResiduesStructural FeaturesFunctional Significance
N-terminal1-6Tyr-Ala-Glu-Gly-Thr-PheDPP-4 cleavage site; Receptor docking
Central helix7-26Ile-Ser-Asp-Tyr-Ser-Ile-Ala-Met-Asp-Lys-Ile-Arg-Gln-Gln-Asp-Phe-Val-Asn-TrpHydrophobic core; Receptor activation
C-terminal27-39Leu-Leu-Ala-Gln-Lys-Gly-Lys-Lys-Ser-Asp-Trp-Lys-His-AsnSolubility modulation; Truncation site

Comparative studies with GIP(1-42) reveal that the absence of the C-terminal tripeptide reduces peptide aggregation propensity while maintaining the conserved receptor-binding α-helix (residues 7–26) [1] [8]. This structural preservation explains its retention of biological activity despite truncation.

Nomenclature and Relationship to Full-Length GIP (1-42)

The nomenclature of GIP peptides follows systematic conventions based on structure and function:

  • GIP(1-42): The full-length, 42-amino acid peptide initially isolated from intestinal extracts. Historically termed "gastric inhibitory polypeptide," it is now preferentially designated glucose-dependent insulinotropic polypeptide to reflect its primary physiological action [1] [10].
  • GIP(1-39): A natural C-terminal truncation variant resulting from proteolytic processing. The "1-39" notation specifies the retention of residues 1–39 of the native GIP sequence.
  • Functional relationship: GIP(1-39) exhibits comparable insulinotropic potency to GIP(1-42) in vitro, stimulating intracellular Ca²⁺ flux and insulin exocytosis at nanomolar concentrations (EC₅₀ ~100nM) [7] [8]. However, it demonstrates altered pharmacokinetics due to:
  • Reduced renal clearance (molecular weight: 4,633 Da vs. 4,984 Da for GIP(1-42))
  • Modified susceptibility to enzymatic degradation

Table 2: Comparative Properties of GIP Isoforms

PropertyGIP(1-42)GIP(1-39)GIP(3-42)
Length42 amino acids39 amino acids40 amino acids
BioactivityFull agonist (Insulin secretion: EC₅₀ 0.75nM)Full agonist (EC₅₀ 0.8nM)Competitive antagonist (Kᵢ 400nM)
DPP-4 susceptibilityHigh (t₁/₂ 5-7 min)High (t₁/₂ 5-7 min)Not applicable
Receptor affinity (Kᵢ)0.75nM0.75nM347nM

The terminological distinction between GIP(1-42) and its truncations remains essential for precise biochemical communication. While both GIP(1-42) and GIP(1-39) function as receptor agonists, GIP(3-42) (a DPP-4 metabolite) acts as a competitive antagonist with 400-fold lower affinity [8]. This highlights how subtle alterations in peptide length profoundly impact functional outcomes in incretin physiology.

Functional Domains and Receptor Interactions

GIP(1-39) retains the core functional domains necessary for GIP receptor (GIPR) activation:

  • N-terminal motif (1–6): Essential for receptor docking and initiation of conformational changes in the GIPR extracellular domain.
  • Central α-helix (7–26): Mediates high-affinity binding to the GIPR through hydrophobic interactions.
  • C-terminal region (27–39): Modulates solubility and bioavailability, with truncation reducing peptide aggregation.

Biophysical studies using alanine scanning mutagenesis confirm that residues Tyr¹, Ala², Glu³, and Phe⁶ are indispensable for receptor activation [1] [8]. The preservation of these residues in GIP(1-39) explains its equipotency to GIP(1-42) in stimulating cAMP production in β-cells (Eₘₐₓ 100% of GIP(1-42)) [8].

Table 3: Functional Domains of GIP(1-39)

DomainKey ResiduesRole in BioactivityConsequences of Modification
N-terminalTyr¹, Ala², Glu³Receptor docking; DPP-4 recognitionAlanine substitution at position 2 enhances DPP-4 resistance
α-helical corePhe⁶, Asp⁹, Tyr¹⁰, Asn²⁴, Trp²⁵Receptor binding affinityMutations decrease cAMP production
C-terminalLeu²⁶, Leu²⁷, Lys³²Solubility modulationTruncation alters pharmacokinetics

These structural insights inform ongoing pharmacological strategies to develop stabilized GIP analogs for metabolic therapeutics, particularly those targeting the N-terminus to evade DPP-4 cleavage while preserving the core receptor-binding domains [1] [8].

Properties

CAS Number

103842-36-0

Product Name

gastric inhibitory polypeptide (1-39)

Molecular Formula

C48H87N5O36

Synonyms

gastric inhibitory polypeptide (1-39)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.